Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IFLAB-BB F2113-0047 is a chemical compound with the CAS number 586336-78-9. It is used primarily for experimental and research purposes. The compound’s structure, properties, and applications make it a valuable asset in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IFLAB-BB F2113-0047 involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer. general synthetic methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of IFLAB-BB F2113-0047 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
IFLAB-BB F2113-0047 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions involve the use of reducing agents to alter the compound’s oxidation state.
Substitution: Substitution reactions can occur with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
IFLAB-BB F2113-0047 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of IFLAB-BB F2113-0047 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- IFLAB-BB F2113-0046
- IFLAB-BB F2113-0048
- IFLAB-BB F2113-0049
Comparison
Compared to similar compounds, IFLAB-BB F2113-0047 exhibits unique properties such as higher stability, specific reactivity, and distinct biological activity. These characteristics make it a preferred choice for certain research applications .
Biological Activity
Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate is an intriguing compound within the indole family, notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H13N1O3
- Molecular Weight : Approximately 217.22 g/mol
- Functional Groups : Contains a formyl group at the 3-position and an ethyl ester at the 2-position of the indole ring.
These structural characteristics facilitate various chemical transformations and interactions with biological macromolecules.
Target Interactions
The compound exhibits activity through several key biological targets:
- Indoleamine 2,3-dioxygenase (IDO) : As an IDO inhibitor, it modulates immune responses by affecting tryptophan metabolism.
- CRTH2 Receptors : Involved in mediating allergic responses and inflammation.
- Cannabinoid CB1 Receptors : Implicated in various neurological functions.
The interaction with these targets can lead to significant biochemical changes, influencing pathways such as the kynurenine pathway, which is crucial for immune regulation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A series of synthesized derivatives demonstrated moderate in vitro activity against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the antimicrobial efficacy of selected derivatives:
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
Derivative A | Staphylococcus aureus | 24 |
Derivative B | Escherichia coli | 21 |
Derivative C | Pseudomonas aeruginosa | 20 |
Anticancer Activity
This compound has also been studied for its anticancer properties. Notably, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7), with some derivatives showing significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR.
Table 2 presents the cytotoxicity results against MCF-7 cells:
Compound | IC50 (µM) | Kinase Targets |
---|---|---|
Indolyl-Hydrazone A | 5.4 | PI3K, CDK2 |
Indolyl-Hydrazone B | 3.8 | AKT-1, EGFR |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity and solubility. These properties enhance its bioavailability and potential therapeutic efficacy.
Case Studies
Several studies have explored the biological implications of this compound:
- Antiproliferative Effects : A study on a series of derivatives showed that specific modifications significantly enhanced antiproliferative activity against various cancer cell lines, indicating a strong structure–activity relationship (SAR) .
- Inflammatory Response Modulation : Another investigation revealed that compounds derived from this compound could effectively inhibit inflammatory pathways mediated by CysLT receptors, showcasing their potential in treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-4-5-8(2)11(9)14-12/h4-7,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJLOYBJTYDSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N1)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.